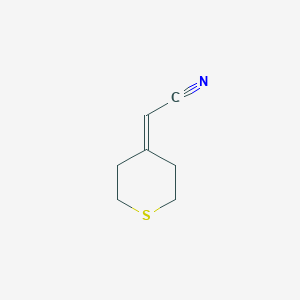

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile typically involves the reaction of dihydro-2H-thiopyran-4(3H)-one with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of dihydro-2H-thiopyran-4(3H)-one. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfur atom in the thiopyran ring can participate in redox reactions, which may be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Dihydro-2H-thiopyran-3(4H)-one: Another thiopyran derivative with similar structural features.

3,4-Dihydro-2H-pyran: A structurally related compound where the sulfur atom is replaced by oxygen.

Tetrahydrothiopyran-4-one: A related compound with a different substitution pattern on the thiopyran ring.

Uniqueness

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile is unique due to the presence of both the thiopyran ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile (CAS: 204651-42-3) is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its efficacy against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL , showing comparable inhibition zones to the standard antibiotic ceftriaxone, which demonstrates its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |

|---|---|---|

| E. faecalis | 29 | 40 |

| P. aeruginosa | 24 | 45 |

| S. typhi | 30 | 50 |

| K. pneumoniae | 19 | 50 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, compounds derived from thiourea structures related to this compound have shown strong inhibitory activity against breast cancer cells (MCF-7), indicating a potential mechanism for inducing apoptosis .

Case Study: MCF-7 Cell Line

In a specific study involving MCF-7 cells:

- IC₅₀ Values: Ranged from 1.26 to 2.96 µM for related thiourea derivatives.

- Cell Viability: Significant reduction observed with increasing compound concentration.

- LDH Activity: Treated cells showed elevated LDH levels (521.77 ± 30.8 U/L), suggesting cell membrane damage and cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effect on pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds related to this compound exhibited inhibition rates of 78% for TNF-α and 89% for IL-6 at a concentration of 10 µg/mL , surpassing the efficacy of conventional anti-inflammatory agents like dexamethasone .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective properties of this compound, particularly in relation to Alzheimer's disease models. Studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegeneration. The IC₅₀ values against AChE ranged from 33.27 to 93.85 nM , demonstrating its potential as a therapeutic agent for neurodegenerative conditions .

Summary of Biological Activities

| Biological Activity | Observed Effects |

|---|---|

| Antibacterial | Effective against multiple strains with MICs of 40-50 µg/mL |

| Anticancer | Cytotoxic effects on MCF-7 cells with IC₅₀ values < 3 µM |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α by up to 89% |

| Neuroprotective | AChE inhibition with IC₅₀ values < 100 nM |

Properties

IUPAC Name |

2-(thian-4-ylidene)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPVFFEGCHFIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.